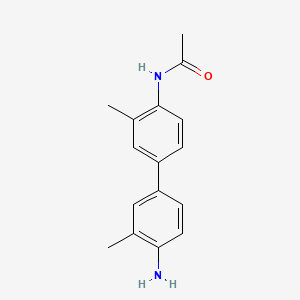

3,3'-Dimethyl-N-acetylbenzidine

Beschreibung

Contextualization of Biphenyl-Based Amine Compounds in Organic Chemistry

Biphenyl-based amine compounds are a significant class of organic molecules characterized by a biphenyl (B1667301) backbone—two benzene (B151609) rings linked by a single carbon-carbon bond—with one or more amino (-NH2) or substituted amino groups attached. ontosight.aiontosight.ai Structurally, these compounds are derivatives of ammonia (B1221849) where one or more hydrogen atoms are replaced by organic substituents, specifically aryl groups in this case. lumenlearning.com The presence of the biphenyl structure confers specific physical and chemical properties, making them valuable in various chemical fields. ontosight.aiontosight.ai

These amines can be classified as primary, secondary, or tertiary, depending on the number of carbon-containing groups bonded to the nitrogen atom. lumenlearning.com Like other amines, the nitrogen atom has a lone pair of electrons, which allows it to act as a base or a nucleophile. lumenlearning.com The basicity of these amines is influenced by the electronic properties of the biphenyl group; aryl groups typically diminish the basicity compared to alkyl groups. lumenlearning.com

In organic chemistry, biphenyl-based amines serve as crucial intermediates and building blocks for synthesizing more complex molecules. Their applications are found in materials science for the development of polymers and dyes, where the biphenyl unit contributes to desired optical or electrical properties. ontosight.aiontosight.ai They are also foundational in medicinal chemistry and pharmacology as precursors for pharmaceutical compounds. ontosight.aiontosight.ai The synthesis of these amines can be achieved through methods such as the reduction of the corresponding nitro compounds or the direct amination of biphenyl derivatives. ontosight.aiwikipedia.org For instance, 3-Aminobiphenyl can be synthesized from 3-bromoaniline (B18343) and phenylboronic acid via a Suzuki coupling reaction. wikipedia.org

| Property | Description |

| Core Structure | Two benzene rings connected by a C-C single bond. |

| Functional Group | Contains at least one amino (-NH2) or substituted amino group. |

| Classification | Can be primary, secondary, or tertiary based on substitution at the nitrogen atom. lumenlearning.com |

| Key Reactivity | The nitrogen lone pair allows for basic and nucleophilic reactions. lumenlearning.com |

| Applications | Intermediates in the synthesis of dyes, polymers, and pharmaceuticals. ontosight.aiontosight.ai |

Academic Significance of N-Acetylated Derivatives in Chemical Investigations

N-acetylation is a fundamental chemical reaction in organic chemistry that introduces an acetyl group (CH3CO-) onto a nitrogen atom of an amine. nih.gov This transformation is of significant academic interest because it modifies the chemical properties of the parent amine, which can be leveraged for various investigative purposes. The reagents commonly used for this purpose include accessible chemicals like acetic anhydride (B1165640) and acetyl chloride. nih.gov

One of the primary roles of N-acetylation in chemical synthesis is as a protective strategy. The acetyl group can be used to temporarily block the reactivity of an amine functional group during a multi-step synthesis, allowing other parts of the molecule to be modified selectively. nih.gov Furthermore, N-acetylation plays a crucial role in biological and toxicological studies. For example, in the context of aromatic amines like benzidine (B372746), acetylation is a key step in their metabolic pathways. nih.gov Investigating the N-acetylated derivatives helps researchers understand how these compounds are processed in vivo and the mechanisms by which they may exert biological effects. nih.govnih.gov

Studies have explored the formation of DNA adducts from benzidine and its metabolite, N-acetylbenzidine. nih.gov Research has shown that the administration of N-acetylbenzidine can lead to the formation of a specific carcinogen-DNA adduct, N-(deoxyguanosin-8-yl)-N'-acetylbenzidine, highlighting the importance of acetylation in the bioactivation process. nih.gov In other areas, the development of novel N-acetylation methods, such as continuous-flow processes using acetonitrile (B52724) as the acetylating agent, reflects the ongoing academic interest in creating more sustainable and efficient chemical transformations. nih.gov The study of acetyl derivatives also extends to understanding the properties and potential applications of various compounds, from pharmaceuticals to materials. nih.govnih.gov

| Research Area | Significance of N-Acetylation |

| Organic Synthesis | Used as a protecting group for amines. nih.gov |

| Biochemistry | Key role in post-translational protein modification and DNA regulation. nih.gov |

| Toxicology | Essential for studying the metabolic activation of carcinogenic amines like benzidine. nih.govnih.gov |

| Medicinal Chemistry | Widespread use in drug research and the preparation of pharmaceuticals. nih.gov |

| Green Chemistry | Development of safer and more efficient acetylation methods. nih.gov |

Overview of Research Trajectories for 3,3'-Dimethyl-N-acetylbenzidine in Scholarly Literature

Research concerning this compound is situated within the broader investigation of substituted benzidines and their derivatives. The parent compound, 3,3'-dimethylbenzidine, is recognized primarily as an intermediate in the production of dyes and pigments. epa.gov Scholarly work on 3,3'-dimethylbenzidine and related compounds has largely been driven by toxicological interest, as it is classified as a probable human carcinogen. epa.gov

Consequently, research trajectories involving its N-acetylated form, this compound, often parallel the studies conducted on N-acetylbenzidine. These investigations typically focus on its role as a potential metabolite and its involvement in mechanisms of toxicity. The acetylation of one of the amino groups can significantly alter the molecule's biological activity and its pathway of metabolic activation. nih.gov

While direct studies on this compound are not as numerous as those for its parent compound, the existing literature on acetylated benzidines provides a clear research framework. This includes:

Metabolic Studies: Investigating the formation of this compound from 3,3'-dimethylbenzidine in biological systems to understand its role in the detoxification or bioactivation pathways.

Toxicological and Carcinogenicity Studies: Examining the ability of the acetylated metabolite to form DNA adducts, which is a key event in chemical carcinogenesis. The research on N-acetylbenzidine forming adducts with deoxyguanosine serves as a model for these investigations. nih.gov

Analytical Method Development: Creating and refining sensitive analytical techniques, such as high-performance liquid chromatography (HPLC), to detect and quantify 3,3'-dimethylbenzidine and its metabolites in various matrices, including workplace air. nih.gov

Synthetic Chemistry: The compound itself, with the IUPAC name N-[4-(4-amino-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)phenyl]acetamide, is a subject of synthetic interest as a building block or reference standard for analytical and toxicological research.

| Chemical Compound | CAS Number | Molecular Formula | Key Research Focus |

| This compound | 3546-13-2 epa.gov | C16H18N2O | Metabolite in toxicological studies, synthetic intermediate. nih.gov |

| 3,3'-Dimethylbenzidine | 119-93-7 | C14H16N2 | Dye intermediate, carcinogenicity. epa.gov |

| N-Acetylbenzidine | 3366-61-8 | C14H14N2O | Metabolic activation, DNA adduct formation. nih.gov |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

3546-13-2 |

|---|---|

Molekularformel |

C16H18N2O |

Molekulargewicht |

254.33 g/mol |

IUPAC-Name |

N-[4-(4-amino-3-methylphenyl)-2-methylphenyl]acetamide |

InChI |

InChI=1S/C16H18N2O/c1-10-8-13(4-6-15(10)17)14-5-7-16(11(2)9-14)18-12(3)19/h4-9H,17H2,1-3H3,(H,18,19) |

InChI-Schlüssel |

GHTBEGLKAXDXCH-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C)C)N |

Kanonische SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C)C)N |

Andere CAS-Nummern |

3546-13-2 |

Synonyme |

3,3'-dimethyl-N-acetylbenzidine |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Derivatization of 3,3 Dimethyl N Acetylbenzidine

Precursor Synthesis and Reaction Pathways to the Biphenyl (B1667301) Core

The foundational structure of 3,3'-Dimethyl-N-acetylbenzidine is the 3,3'-dimethylbenzidine (o-tolidine) biphenyl core. A primary industrial method for producing o-tolidine (B45760) involves the nitration of toluene (B28343) to yield a mixture of nitrotoluenes, with a preference for the ortho isomer. wikipedia.org Following separation via distillation, the 2-nitrotoluene (B74249) undergoes hydrogenation to form o-toluidine. wikipedia.org

A key transformation in forming the biphenyl linkage is the benzidine (B372746) rearrangement. chem-station.com This acid-catalyzed intramolecular rearrangement converts 1,2-diphenylhydrazines into 4,4'-diaminobiphenyls, known as benzidines. chem-station.comresearchgate.net Specifically for 3,3'-dimethylbenzidine, the process starts with the reduction of o-nitrotoluene using zinc powder or ferrosilicon (B8270449) powder in a sodium hydroxide (B78521) medium. atamanchemicals.com This step produces 2,2'-dimethyl symmetric diphenylhydrazine, which then undergoes an acid-catalyzed rearrangement to yield 3,3'-dimethylbenzidine. chem-station.comatamanchemicals.com This rearrangement is believed to proceed through a concerted google.comgoogle.com-sigmatropic rearrangement mechanism. chem-station.com

Modern advancements in catalysis have introduced alternative pathways. For instance, palladium-catalyzed hydrogenation of o-nitrotoluene is another method to produce the necessary precursors. google.com Additionally, rhodium-catalyzed asymmetric reductive Heck reactions have been explored for creating substituted tetrahydropyridines from aryl boronic acids, showcasing the potential for advanced catalytic methods in synthesizing complex aromatic structures. organic-chemistry.org

Optimized Methodologies for the Synthesis of this compound

The synthesis of this compound from its precursor, 3,3'-dimethylbenzidine (o-tolidine), primarily involves N-acetylation.

The most established method for the N-acetylation of aromatic amines like o-tolidine is the use of acetic anhydride (B1165640). This reaction is a type of nucleophilic acyl substitution where the amino group of o-tolidine attacks the electrophilic carbonyl carbon of acetic anhydride. The reaction is typically carried out in a suitable solvent. The mono-N-acetylated product, this compound, is the primary target.

Another classical approach is the Friedel-Crafts acetylation. While typically used for C-acetylation of aromatic rings, under specific conditions, it can be adapted for N-acetylation. However, this method is less common for the direct synthesis of this compound due to the potential for competing ring acetylation. researchgate.netnih.govcore.ac.uk

Modern synthetic efforts focus on developing more environmentally friendly and efficient methods. This includes the use of milder acetylating agents and catalysts to improve selectivity and reduce waste. For instance, enzyme-catalyzed acetylation offers a green alternative, providing high selectivity under mild reaction conditions.

The use of recyclable catalysts, such as ion-tagged iron catalysts, has been explored for similar multicomponent reactions, which could be adapted for the acetylation process, simplifying catalyst recovery and reuse. nih.gov Furthermore, research into catalytic methods using transition metals like nickel has shown promise in various organic transformations and could potentially be applied to develop more sustainable acetylation protocols. ub.edu

Derivatization Reactions and the Formation of Related Analogues

This compound can be further modified to create a variety of analogues with specific properties.

Further N-acylation of this compound can lead to the formation of the diacetylated product, N,N'-diacetyl-3,3'-dimethylbenzidine. This reaction typically requires more forcing conditions, such as a higher temperature or a larger excess of the acetylating agent, to overcome the reduced nucleophilicity of the remaining amino group after the first acetylation. The synthesis of related N,N,N',N'-tetraarylbiphenyldiamine compounds has been achieved, indicating the feasibility of extensive N-substitution on the benzidine core. google.com

Table 1: N-Acylation Products of 3,3'-Dimethylbenzidine

| Starting Material | Acylating Agent | Product |

| 3,3'-Dimethylbenzidine | Acetic Anhydride (1 equiv.) | This compound |

| This compound | Acetic Anhydride (>1 equiv.) | N,N'-Diacetyl-3,3'-dimethylbenzidine |

This table is interactive. Click on the headers to sort.

The aromatic rings of this compound are susceptible to electrophilic substitution reactions, most notably azo coupling. wikipedia.org In this reaction, a diazonium salt acts as an electrophile and attacks the activated aromatic ring of the coupling agent, in this case, a derivative of this compound. wikipedia.orglibretexts.org The acetyl group influences the position of the coupling. Azo coupling reactions are fundamental in the synthesis of azo dyes, which are known for their vibrant colors due to their extended conjugated systems. wikipedia.orgnih.govyoutube.com

The reaction conditions, particularly the pH, are crucial in determining the outcome of the azo coupling. libretexts.org The resulting azo compounds have applications not only as dyes but also in other areas, such as high-sensitivity liquid chromatography-tandem mass spectrometry analysis where azo coupling-based derivatization enhances ionization efficiency. nih.gov

Beyond azo coupling, other electrophilic substitution reactions can occur. For example, sulfonation of o-tolidine using fuming sulfuric acid to produce o-tolidinesulfone has been documented. google.com This indicates that the biphenyl core is reactive towards various electrophiles, allowing for the synthesis of a wide range of derivatives.

Modifications of Aromatic Ring Systems

The reactivity of the aromatic rings in this compound allows for various modifications, primarily through electrophilic aromatic substitution reactions. The acetyl group, being an activating ortho-, para-director, and the methyl groups, also ortho-, para-directing, influence the position of incoming electrophiles. However, the bulky nature of the molecule and the existing substituents can lead to steric hindrance, affecting the regioselectivity of these reactions.

Electrophilic aromatic substitution is a fundamental reaction type for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. minia.edu.egmasterorganicchemistry.comuomustansiriyah.edu.iq The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. masterorganicchemistry.comyoutube.com The rate-determining step is the initial attack of the electrophile on the electron-rich aromatic ring. masterorganicchemistry.com The presence of electron-donating groups, such as the acetylamino and methyl groups in this compound, increases the electron density of the rings, making them more susceptible to electrophilic attack than benzene (B151609) itself.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation.

Nitration:

Nitration involves the introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. uomustansiriyah.edu.iqlibretexts.org The acetylamino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. In the case of N-acetylated o-toluidine, a related compound, nitration has been shown to yield a mixture of isomers. ulisboa.ptorgsyn.org For this compound, nitration is expected to occur at the positions ortho and para to the N-acetyl group, with the precise distribution of isomers influenced by steric hindrance from the methyl groups and the other aromatic ring. A study on the nitration of o-substituted aromatic amines highlights the challenges in controlling the regioselectivity, where direct nitration can lead to oxidation of the amino group if not properly protected by acylation. google.com

Halogenation:

Halogenation, the introduction of a halogen (e.g., Br, Cl), can be achieved using elemental halogens in the presence of a Lewis acid catalyst, such as FeBr3 or AlCl3. youtube.com The acetylamino group strongly directs halogenation to the ortho and para positions. Mechanochemical methods for the halogenation of azobenzenes, which share structural similarities with benzidine derivatives, have also been explored, offering a solvent-free approach. beilstein-journals.org The halogenation of benzimidazole (B57391) derivatives has also been studied in the context of their photophysical properties. nih.gov For this compound, halogenation would likely occur at the positions ortho to the N-acetyl group, as the para position is already part of the biphenyl linkage.

Sulfonation:

Sulfonation involves the introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. This reaction is reversible and can be used as a protecting group strategy in organic synthesis. The directing effects of the existing substituents would again favor substitution at the ortho positions relative to the acetylamino group.

The table below summarizes the expected major products from the electrophilic aromatic substitution of this compound.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 3,3'-Dimethyl-N-acetyl-x-nitrobenzidine |

| Bromination | Br₂, FeBr₃ | 3,3'-Dimethyl-N-acetyl-x-bromobenzidine |

| Chlorination | Cl₂, AlCl₃ | 3,3'-Dimethyl-N-acetyl-x-chlorobenzidine |

| Sulfonation | Fuming H₂SO₄ | This compound-x-sulfonic acid |

Note: 'x' denotes the position of substitution, which is expected to be primarily at the positions ortho to the N-acetyl group.

Advanced Purification and Isolation Techniques in Organic Synthesis

The purification and isolation of this compound from a reaction mixture are crucial steps to obtain a product of high purity. The choice of technique depends on the physical properties of the compound and the nature of the impurities.

Recrystallization:

Recrystallization is a common and effective technique for purifying solid organic compounds. nih.gov The principle relies on the differential solubility of the desired compound and impurities in a suitable solvent at different temperatures. An ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but completely at its boiling point, while the impurities are either very soluble or insoluble at all temperatures. pitt.edu For N-acetylated aromatic amines, a range of solvents can be considered, with their polarity playing a key role. pitt.edu The selection of an appropriate solvent or a mixture of solvents is often determined empirically.

The following table lists common solvents used for the recrystallization of organic compounds, which could be applicable to this compound.

| Solvent | Boiling Point (°C) | Polarity | Comments |

| Water | 100 | High | Suitable for polar compounds. |

| Ethanol | 78 | High | Good general-purpose solvent. |

| Acetone | 56 | Medium | Good for moderately polar compounds. |

| Ethyl Acetate (B1210297) | 77 | Medium | Good for esters and other polar compounds. |

| Toluene | 111 | Low | Suitable for less polar compounds. |

| Hexane (B92381) | 69 | Low | Suitable for non-polar compounds. |

Chromatographic Techniques:

Chromatography encompasses a variety of techniques used to separate mixtures based on the differential partitioning of components between a stationary phase and a mobile phase. nih.gov

Column Chromatography: This is a preparative technique where the stationary phase, often silica (B1680970) gel or alumina, is packed into a column. The crude product is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through, carrying the components at different rates. Fractions are collected and analyzed to isolate the pure compound. For N-acylated amines, silica gel column chromatography is a standard purification method. masterorganicchemistry.com

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a high-resolution chromatographic technique that can be used to purify larger quantities of compounds with high purity. It operates under high pressure, allowing for the use of smaller stationary phase particles and achieving better separation efficiency. While specific preparative HPLC methods for this compound are not readily available in the searched literature, this technique is widely used for the purification of complex organic molecules.

The choice between these techniques depends on the scale of the synthesis, the required purity, and the chemical nature of the impurities. A combination of these methods, for instance, initial purification by recrystallization followed by column chromatography of the mother liquor, can be employed to maximize the yield of the pure product.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 3,3 Dimethyl N Acetylbenzidine

Oxidative Transformation Pathways

The oxidation of 3,3'-Dimethyl-N-acetylbenzidine can proceed through various pathways, including electrochemical, chemical, and biochemically-mediated routes. These transformations typically target the nitrogen atoms and the aromatic rings, leading to the formation of reactive intermediates and stable end-products.

Electrochemical Oxidation Studies

While specific electrochemical studies on this compound are not extensively documented, the mechanism can be inferred from studies on benzidine (B372746) and other aromatic amines. The electrochemical oxidation of benzidine is highly dependent on pH. koreascience.kr In acidic solutions (pH < 3.5), benzidine undergoes a two-electron transfer to form a deprotonated dication, specifically benzidinequinonediimine. koreascience.kr At higher pH values, the oxidation proceeds in two distinct one-electron steps, forming a radical cation intermediate which is then further oxidized to the dication. koreascience.kr

For this compound, a similar mechanism is expected. The initial step involves a one-electron oxidation to form a radical cation. This intermediate can then undergo several potential reactions:

Dimerization: The radical cation can couple with another molecule, a common pathway for aromatic amines.

Further Oxidation: A second electron can be lost to form a dication or a quinone-imine type structure.

Deprotonation: Loss of a proton can occur, particularly from the primary amine group.

The presence of the N-acetyl group and the two methyl groups on the aromatic rings will influence the oxidation potential. Electron-donating groups generally lower the oxidation potential, making the molecule easier to oxidize compared to unsubstituted aniline. mdpi.com The general mechanism for the anodic oxidation of amines begins with the formation of a radical cation, which then deprotonates to yield a radical at the α-carbon relative to the nitrogen. mdpi.com

Chemical Oxidant-Induced Transformations and Product Characterization

Chemical oxidation, often mediated by enzymatic systems or strong chemical oxidants, can activate N-acetylated benzidine derivatives. Peroxidases, for instance, catalyze the oxidation of benzidine and its derivatives, proceeding via a radical cation intermediate. mdpi.com This enzymatic oxidation generates reactive electrophiles that can subsequently form adducts with biological macromolecules. mdpi.com

A well-documented reaction for the related compound N-acetylbenzidine (ABZ) involves its activation by hypochlorous acid (HOCl), a reactive oxidant produced during inflammatory responses. This reaction leads to the formation of DNA adducts, highlighting a pathway of metabolic activation. In model systems, the HOCl-activated ABZ reacts with deoxyguanosine monophosphate (dGp) to form a specific adduct, identified as N'-(3'-monophospho-deoxyguanosin-8-yl)-N-acetylbenzidine.

| Oxidant System | Reactant | Key Products/Intermediates | Reaction Type |

| Peroxidase/H₂O₂ | Benzidine Derivatives | Radical Cation, Electrophilic Intermediates | Enzymatic Oxidation |

| Hypochlorous Acid (HOCl) | N-acetylbenzidine | N'-(3'-monophospho-deoxyguanosin-8-yl)-N-acetylbenzidine | Chemical Oxidation / Adduct Formation |

Reactive Oxygen/Nitrogen Species (RONS) Induced Transformations in Model Systems

Reactive Oxygen and Nitrogen Species (RONS) are highly reactive molecules that can induce significant chemical transformations in aromatic amines. Studies on the closely related compound N-acetylbenzidine (ABZ) demonstrate that it forms distinct products when exposed to different types of RONS.

Conditions that generate the nitrogen dioxide radical (NO₂•), such as the reaction of nitrite (B80452) (NO₂⁻) with myeloperoxidase and hydrogen peroxide (H₂O₂), lead primarily to nitration of the aromatic ring. In contrast, conditions that generate dinitrogen trioxide (N₂O₃), a nitrosating agent, result in different products arising from deacetylation and hydroxylation.

The following table summarizes the transformation products of N-acetylbenzidine when exposed to different RONS generating systems. It is plausible that this compound would undergo analogous reactions, with the methyl groups potentially influencing the position of nitration.

| RONS Generating System | Key Reactive Species | Reactant | Major Transformation Products |

| NO₂⁻ + Myeloperoxidase + H₂O₂ | NO₂• (Nitrating) | N-acetylbenzidine | 3'-nitro-N-acetylbenzidine |

| Peroxynitrite (ONOO⁻) | NO₂• (Nitrating) | N-acetylbenzidine | 3'-nitro-N-acetylbenzidine |

| Spermine NONOate | N₂O₃ (Nitrosating) | N-acetylbenzidine | 4'-OH-4-acetylaminobiphenyl, 4-acetylaminobiphenyl |

Reductive Conversion Processes

The primary targets for reductive processes related to this compound are its oxidation products, particularly nitroaromatic derivatives formed via reactions with RONS. The reduction of an aromatic nitro group is a critical metabolic pathway that proceeds through several intermediates. nih.gov

Nitro to Nitroso: The nitro group (R-NO₂) is first reduced to a nitroso group (R-NO).

Nitroso to Hydroxylamino: The nitroso group is further reduced to a hydroxylamino group (R-NHOH).

Hydroxylamino to Amino: Finally, the hydroxylamino intermediate is reduced to the primary amine (R-NH₂).

This reduction can be achieved using various chemical methods, including catalytic hydrogenation (e.g., with Pd-C) or dissolving metals (e.g., Zn, Fe). iosrjournals.orgmdpi.com For instance, a combination of sodium borohydride (B1222165) with a palladium-carbon catalyst can efficiently reduce nitroarenes to their corresponding amines, which can then be acetylated in situ. iosrjournals.org Similarly, using a Zinc-Copper couple is an effective method for reducing aromatic nitro compounds to either arylamines or, in the presence of an acetyl source, to N-acetylated derivatives. nih.gov These methods could be applied to reduce compounds like 3'-nitro-3,3'-Dimethyl-N-acetylbenzidine back to an amino form.

Hydrolytic Degradation Mechanisms

This compound contains an amide linkage which is susceptible to hydrolysis under acidic or basic conditions, although it is generally stable at neutral pH. The hydrolysis reaction cleaves the N-acetyl bond, yielding 3,3'-dimethylbenzidine and acetic acid.

The mechanism involves the nucleophilic attack on the carbonyl carbon of the acetyl group.

Acid-Catalyzed Hydrolysis: The carbonyl oxygen is first protonated, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. Subsequent proton transfers lead to the cleavage of the carbon-nitrogen bond and the formation of the protonated amine and carboxylic acid. Studies on benzidine metabolites in urine suggest that acidic conditions can promote the non-enzymatic hydrolysis of N-acetylated compounds. researchgate.net

Base-Catalyzed Hydrolysis: A hydroxide (B78521) ion acts as the nucleophile, directly attacking the carbonyl carbon. This forms a tetrahedral intermediate, which then collapses, expelling the amide anion as the leaving group. The amide anion is subsequently protonated by the solvent or the newly formed carboxylic acid.

Photochemical Reactivity and Pathways

The photochemical reactivity of N-acetylated benzidines is primarily dictated by the biphenyl (B1667301) chromophore. Studies on the parent compound, benzidine, show that it is relatively persistent in aqueous media upon UV irradiation. nih.gov However, its degradation can be accelerated in the presence of photocatalysts or in certain organic solvents.

When benzidine is irradiated in halomethane solvents, the photochemical process is believed to involve the formation of free radicals from the solvent, which then abstract electrons from the benzidine molecule. nih.gov This leads to the formation of a blue-colored monoradical cation and a yellow-colored di-radical cation. nih.gov

In the presence of a photocatalyst like titanium dioxide (TiO₂), the photodegradation of benzidine in aqueous solution has been shown to yield several products, indicating both oxidation and nitration reactions. nih.gov

| Photodegradation Condition | Reactant | Proposed Products / Intermediates | Proposed Mechanism |

| UV irradiation in halomethane solvents | Benzidine | Monoradical cation, Di-radical cation | Electron abstraction by solvent radicals |

| UV irradiation with TiO₂ catalyst | Benzidine | 4'-nitro-4-biphenylamine, 4,4'-dinitrobiphenyl, Tetrahydroxybiphenyl | Photocatalytic oxidation |

For this compound, similar photochemical pathways are expected. The N-acetyl and methyl groups would modify the absorption spectrum and the stability of the radical cation intermediates, but the fundamental processes of photo-induced electron transfer and radical formation would likely remain the dominant degradation pathways.

Kinetic and Thermodynamic Aspects of Chemical Transformations

A comprehensive review of scientific literature reveals a significant gap in experimental and computational data specifically detailing the kinetic and thermodynamic aspects of chemical transformations for this compound. As such, the presentation of detailed research findings, including specific rate constants, activation energies, and thermodynamic parameters like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for its reactions, is not possible at this time.

The study of chemical reactivity for N-acetylated aromatic amines, such as this compound, generally involves the investigation of reactions like hydrolysis and oxidation. Understanding the kinetic and thermodynamic parameters of these transformations is crucial for predicting reaction feasibility, rates, and mechanisms.

General Kinetic Considerations for Related Compounds:

For analogous N-acetylated aromatic amines, the kinetics of chemical transformations, such as hydrolysis of the acetyl group, would typically be investigated by monitoring the concentration of reactants and products over time under controlled conditions (e.g., temperature, pH, solvent). The rate law, which describes the relationship between the reaction rate and the concentration of reactants, would be determined experimentally. This would allow for the calculation of the rate constant (k), a key kinetic parameter.

The temperature dependence of the rate constant is often described by the Arrhenius equation:

k = A e(-Ea/RT)

where:

k is the rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the universal gas constant

T is the absolute temperature

By determining the rate constants at different temperatures, the activation energy (Ea) for the reaction can be calculated. A higher activation energy implies a greater sensitivity of the reaction rate to temperature.

General Thermodynamic Considerations for Related Compounds:

The thermodynamics of a chemical transformation provide insight into the spontaneity and equilibrium position of a reaction. The key thermodynamic parameters are:

Enthalpy change (ΔH): Represents the heat absorbed or released during a reaction at constant pressure. An exothermic reaction (ΔH < 0) releases heat, while an endothermic reaction (ΔH > 0) absorbs heat.

Entropy change (ΔS): Represents the change in the degree of disorder or randomness of the system. A positive ΔS indicates an increase in disorder.

Gibbs free energy change (ΔG): Relates enthalpy and entropy and is a measure of the spontaneity of a reaction at constant temperature and pressure. The relationship is given by the equation:

ΔG = ΔH - TΔS

A negative ΔG indicates a spontaneous reaction, a positive ΔG indicates a non-spontaneous reaction, and a ΔG of zero indicates that the system is at equilibrium.

For a hypothetical hydrolysis of this compound, the thermodynamic parameters would dictate the extent to which the reaction proceeds towards the formation of 3,3'-dimethylbenzidine and acetic acid. Similarly, for oxidation reactions, these parameters would determine the feasibility of the formation of various oxidation products.

Without specific experimental or computational studies on this compound, any quantitative discussion remains speculative. Further research is required to elucidate the specific kinetic and thermodynamic profiles of this compound's chemical transformations.

Advanced Spectroscopic and Structural Characterization of 3,3 Dimethyl N Acetylbenzidine

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 3,3'-Dimethyl-N-acetylbenzidine, a combination of one-dimensional and two-dimensional NMR experiments provides detailed insights into its precise connectivity and spatial arrangement.

The ¹H NMR spectrum of this compound is expected to display a series of signals corresponding to each chemically distinct proton in the molecule. The aromatic region would feature a complex set of multiplets due to the protons on the two substituted phenyl rings. The presence of both electron-donating (amine, methyl) and electron-withdrawing (acetamide) groups leads to a dispersion of these signals, typically in the range of δ 6.5-8.0 ppm. The two methyl groups attached to the biphenyl (B1667301) core would give rise to distinct singlets, as would the methyl group of the N-acetyl moiety. Protons on the amine (-NH₂) and amide (-NH) groups would appear as broad singlets with chemical shifts that can vary depending on solvent and concentration.

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. Due to the molecule's asymmetry, 16 unique carbon signals are anticipated. Key diagnostic signals include the carbonyl carbon of the acetamide (B32628) group (δ ~169 ppm), quaternary aromatic carbons, protonated aromatic carbons, and the methyl carbons. The chemical shifts of the aromatic carbons are influenced by the nature and position of the substituents on each ring. Computational methods, such as Density Functional Theory (DFT), can be employed to predict ¹H and ¹³C chemical shifts with high accuracy, aiding in the assignment of experimental spectra nih.govnrel.govrsc.org.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are estimates based on standard chemical shift ranges for the respective functional groups.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| Aromatic C-H | 6.7 - 7.8 | 115 - 140 | Multiple signals (doublets, triplets, or multiplets) corresponding to the 6 protons on the biphenyl rings. |

| Amide N-H | 7.5 - 8.5 (broad s) | - | A single proton signal, often broad; chemical shift is solvent-dependent. |

| Amine N-H₂ | 3.5 - 5.0 (broad s) | - | A two-proton signal, often broad; chemical shift is solvent-dependent. |

| Aromatic C-CH₃ | 2.1 - 2.4 (s) | 18 - 22 | Two distinct three-proton singlets for the two methyl groups on the biphenyl core. |

| Acetyl C-CH₃ | 1.9 - 2.2 (s) | 23 - 26 | A three-proton singlet for the acetyl methyl group. |

| Amide C=O | - | 168 - 172 | The carbonyl carbon of the N-acetyl group. |

| Aromatic C-N / C-C | - | 125 - 150 | Quaternary carbons of the biphenyl rings, including those bonded to nitrogen and other carbons. |

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would be crucial for tracing the connectivity of the protons on each aromatic ring, identifying which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). columbia.edunih.govazom.com This allows for the unambiguous assignment of the signals for each C-H pair in the aromatic rings and the methyl groups. Edited HSQC can further differentiate between CH, CH₂, and CH₃ groups. columbia.edu

Table 2: Expected Key 2D NMR Correlations for Structural Elucidation

| 2D NMR Experiment | Correlating Nuclei | Structural Information Confirmed |

|---|---|---|

| COSY | Aromatic H ↔ Aromatic H (vicinal) | Identifies adjacent protons on each of the two phenyl rings. |

| HSQC | Aromatic C ↔ Aromatic H Methyl C ↔ Methyl H | Assigns each carbon to its directly attached proton(s). |

| HMBC | Aromatic CH₃ Protons ↔ Aromatic Carbons (quaternary and protonated) | Confirms the position of the methyl groups on the biphenyl backbone. |

| HMBC | Acetyl CH₃ Protons ↔ Amide C=O Carbon | Confirms the connectivity within the N-acetyl functional group. |

| HMBC | Aromatic Protons ↔ Carbons on the opposing ring | Establishes the connectivity across the biphenyl linkage. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

HRMS is used to determine the elemental composition of a molecule with very high accuracy. For this compound (C₁₆H₁₈N₂O), the calculated monoisotopic mass is 254.1419 Da. An HRMS experiment, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at an m/z of 255.1492. The high resolution of the measurement allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thus confirming the composition C₁₆H₁₈N₂O.

Table 3: Predicted HRMS Data

| Molecular Formula | Adduct | Calculated Exact m/z | Expected Observation |

|---|---|---|---|

| C₁₆H₁₈N₂O | [M+H]⁺ | 255.1492 | Confirms elemental composition. |

| C₁₆H₁₈N₂O | [M+Na]⁺ | 277.1311 | Commonly observed adduct in ESI-MS. |

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a specific adduct like [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern is like a fingerprint that provides direct evidence for the molecule's structure. For N-acetylated aromatic amines, characteristic fragmentation pathways are well-established. libretexts.orglibretexts.org

A primary fragmentation pathway for protonated this compound would likely involve the loss of the acetyl group. This can occur via the neutral loss of ketene (B1206846) (CH₂=C=O, 42.01 Da), resulting in a major fragment ion at m/z 213.1073. Other significant fragmentations could include the cleavage of the central carbon-carbon bond linking the two aromatic rings or cleavages adjacent to the amine functional group. whitman.edumiamioh.edu Analysis of these fragments allows for the reconstruction of the molecule's core structure.

Table 4: Plausible MS/MS Fragmentation Pattern for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 255.1492 | 213.1073 | C₂H₂O (Ketene) | [M+H - 42]⁺; Loss of the acetyl group as ketene. |

| 255.1492 | 198.0835 | C₂H₅NO (Acetamide) | [M+H - 59]⁺; Cleavage of the amide C-N bond. |

| 255.1492 | 121.0859 | C₈H₉N | Cleavage of the biphenyl C-C bond. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including IR and Raman, are powerful for identifying the functional groups present in a molecule. While IR spectroscopy measures absorption based on changes in dipole moment, Raman spectroscopy measures scattering based on changes in polarizability. They provide complementary information.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of both the primary amine and the secondary amide. orgchemboulder.comlibretexts.org Primary amines typically show two distinct N-H stretching bands (asymmetric and symmetric) in the 3300-3500 cm⁻¹ region, while secondary amides show a single N-H stretch in a similar region. wpmucdn.comlibretexts.org A very strong absorption band corresponding to the C=O stretch of the amide (Amide I band) would be prominent around 1650-1680 cm⁻¹. researchgate.net

Raman spectroscopy would be particularly effective for observing vibrations of the non-polar bonds. mpg.deresearchgate.net The aromatic C=C stretching vibrations of the biphenyl rings would produce strong signals in the 1580-1620 cm⁻¹ region. researchgate.net The symmetric stretching of the C-C bond between the two rings would also be Raman active.

Table 5: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR / Raman) |

|---|---|---|---|

| Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 | Medium / Medium |

| Secondary Amide (-NHCO-) | N-H Stretch | 3350 - 3150 | Medium / Medium |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium / Strong |

| Aliphatic C-H (Methyl) | C-H Stretch | 2960 - 2850 | Medium / Strong |

| Amide C=O (Amide I) | C=O Stretch | 1680 - 1650 | Strong / Medium |

| Aromatic C=C | C=C Ring Stretch | 1620 - 1580 | Medium-Strong / Strong |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 | Medium-Strong / Weak |

| Secondary Amide (-NHCO-) | N-H Bend (Amide II) | 1570 - 1515 | Strong / Weak |

| Aromatic C-N | C-N Stretch | 1350 - 1250 | Strong / Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For a compound like this compound, the primary chromophore is the substituted biphenyl system. The aromatic rings and the acetyl group contain π electrons and non-bonding (n) electrons, which can undergo transitions such as π → π* and n → π*. These transitions are expected to occur in the UV region of the electromagnetic spectrum. The presence of methyl and acetylamino substituents on the aromatic rings can influence the energy of these transitions, causing shifts in the absorption maxima (λmax) compared to the parent benzidine (B372746) molecule.

A comprehensive UV-Vis analysis of this compound would involve dissolving the compound in a suitable solvent (e.g., ethanol, methanol (B129727), or acetonitrile) and recording its absorption spectrum. The resulting data would typically be presented in a table detailing the absorption maxima and the corresponding molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at that wavelength.

Table 1: Hypothetical UV-Vis Spectral Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Electronic Transition |

| Ethanol | Data not available | Data not available | π → π |

| Data not available | Data not available | n → π |

Note: As of the latest literature search, specific experimental UV-Vis spectral data for this compound has not been reported in publicly accessible databases. Theoretical and experimental UV spectra have been reported for the related compound 3,3'-diaminobenzidine (B165653) (3,3-DAB) researchgate.net.

X-ray Crystallography for Solid-State Molecular Architecture

For this compound, a single-crystal X-ray diffraction study would provide invaluable insights into its molecular architecture. Key structural features of interest would include the dihedral angle between the two phenyl rings of the biphenyl core, which is influenced by the steric hindrance of the methyl groups. The planarity of the acetamide group and its orientation relative to the aromatic ring would also be determined.

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined. The crystallographic data is typically summarized in a standardized format.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C16H18N2O |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (Å3) | Data not available |

| Z | Data not available |

Note: A search of crystallographic databases indicates that the crystal structure of this compound has not yet been determined and/or reported. The crystal structures of several related N-acetylated aromatic compounds have been reported, providing a basis for comparison should data for the title compound become available iucr.orgiucr.org.

Other Advanced Spectroscopic and Diffraction Techniques

While UV-Vis spectroscopy and X-ray crystallography provide crucial electronic and structural information, a full characterization of this compound would employ a suite of other advanced analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be essential for confirming the molecular structure in solution. The chemical shifts, coupling constants, and integration of the signals in the 1H NMR spectrum would verify the connectivity and environment of the hydrogen atoms. The 13C NMR spectrum would similarly provide information about the carbon skeleton of the molecule.

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]+ | 255.14918 |

| [M+Na]+ | 277.13112 |

| [M-H]- | 253.13462 |

| [M]+ | 254.14135 |

Source: PubChem uni.lu

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule. Characteristic absorption bands would be expected for the N-H and C=O stretching vibrations of the amide group, as well as C-H and C=C stretching vibrations of the aromatic rings and methyl groups.

Environmental Chemistry and Abiotic/biotic Fate of 3,3 Dimethyl N Acetylbenzidine

Occurrence and Distribution in Environmental Matrices (e.g., Water, Soil, Air)

Direct measurements of 3,3'-Dimethyl-N-acetylbenzidine in the environment are not widely reported in scientific literature. Its occurrence is inferred from the presence of its precursors. Azo dyes containing 3,3'-dimethylbenzidine are used in industries such as textile, leather, and paper manufacturing. Effluents from these industries, if not adequately treated, can release these dyes into water bodies. In aquatic and terrestrial environments, these dyes can be transformed into 3,3'-dimethylbenzidine, which can then be further metabolized to this compound.

Water: The primary route of entry into aqueous systems is through industrial wastewater discharge. Once in the water, the parent compounds can adsorb to sediments and suspended particulate matter. The formation of this compound would therefore be expected in contaminated water bodies and sediments where microbial activity is present.

Soil: Contamination of soil can occur through the land application of sludge from wastewater treatment plants that have received industrial effluents containing the parent azo dyes. Irrigation with contaminated water is another potential source. In the soil matrix, the transformation to this compound is plausible due to the diverse microbial communities present.

Air: The volatility of this compound is expected to be low, suggesting that its presence in the atmosphere in significant concentrations is unlikely. However, it could potentially be associated with airborne particulate matter originating from contaminated soil or industrial emissions.

Table 1: Potential Environmental Matrices for this compound

| Environmental Matrix | Potential for Occurrence | Primary Source Pathway |

| Surface Water | Moderate to High | Industrial wastewater discharge containing parent azo dyes and 3,3'-dimethylbenzidine. |

| Sediments | High | Adsorption of parent compounds from the water column, followed by in-situ biotransformation. |

| Soil | Moderate | Application of contaminated sewage sludge; irrigation with contaminated water. |

| Groundwater | Low to Moderate | Leaching from contaminated soil, dependent on soil properties and hydrogeology. |

| Air | Low | Association with airborne particulate matter from contaminated sites. |

Abiotic Environmental Transformation Processes

The abiotic fate of this compound in the environment is governed by processes such as photolysis, hydrolysis, and chemical oxidation. While specific data for this compound is scarce, the behavior of analogous N-acetylated aromatic amines can provide insights into its potential transformation pathways.

Aromatic amines can undergo photodegradation when exposed to sunlight. The acetyl group in this compound may influence its photochemical reactivity compared to its parent amine. The absorption of UV radiation can lead to the excitation of the molecule and subsequent cleavage of chemical bonds. Photo-oxidation, involving reactive oxygen species such as hydroxyl radicals (•OH) generated photochemically in natural waters, is also a likely degradation pathway. These reactions could lead to the hydroxylation of the aromatic rings and potential cleavage of the biphenyl (B1667301) linkage.

The amide bond in this compound can be subject to hydrolysis, which would result in the formation of 3,3'-dimethylbenzidine and acetic acid. The rate of hydrolysis is dependent on pH and temperature. Under neutral environmental conditions, the rate of abiotic hydrolysis of the N-acetyl group is generally slow for aromatic amides. However, the reaction can be catalyzed by acidic or basic conditions.

In natural waters, chemical oxidation can be mediated by various oxidants, including dissolved oxygen, manganese oxides, and other reactive species. The amino and acetylamino groups can influence the susceptibility of the aromatic rings to oxidation. The oxidation products could include quinone-like structures and hydroxylated derivatives.

Table 2: Summary of Potential Abiotic Transformation Processes

| Process | Reactants/Conditions | Potential Products | Significance in Environmental Fate |

| Photolysis | Sunlight (UV radiation) | Ring-hydroxylated compounds, cleavage products | Potentially significant in sunlit surface waters. |

| Photo-oxidation | Hydroxyl radicals (•OH) | Hydroxylated derivatives, oxidized products | Likely a major degradation pathway in the presence of sunlight and dissolved organic matter. |

| Hydrolysis | Water (pH-dependent) | 3,3'-dimethylbenzidine, acetic acid | Generally slow under neutral pH, more significant under acidic or basic conditions. |

| Chemical Oxidation | Dissolved oxygen, metal oxides | Oxidized aromatic rings, quinone-like structures | Can contribute to the overall degradation, particularly in sediment-water interfaces. |

Microbial Biotransformation Pathways in Environmental Systems

The fate of this compound in the environment is significantly influenced by microbial activity. Microorganisms in soil and water can utilize this compound as a substrate, leading to its transformation and potential degradation.

Under aerobic conditions, microorganisms can employ various enzymatic pathways to degrade N-acetylated aromatic amines. The initial steps of degradation could involve either the hydrolysis of the acetyl group or the oxidation of the aromatic rings.

Deacetylation: A common initial step in the microbial degradation of N-acetylated compounds is the enzymatic hydrolysis of the amide bond by amidases, which would yield 3,3'-dimethylbenzidine. This parent amine is then susceptible to further microbial attack, often initiated by dioxygenase enzymes that hydroxylate the aromatic rings, leading to ring cleavage and eventual mineralization.

Ring Oxidation: Alternatively, microbial enzymes could directly attack the aromatic rings of this compound. Dioxygenases could introduce hydroxyl groups onto the rings, forming catechol-like intermediates. These intermediates are then substrates for further enzymatic reactions that lead to the opening of the aromatic ring structure.

The identification of metabolites from the aerobic degradation of this compound would be crucial for a complete understanding of its environmental fate. Potential metabolites would include 3,3'-dimethylbenzidine, hydroxylated derivatives of both the acetylated and deacetylated parent compound, and ring-cleavage products.

Table 3: Postulated Aerobic Microbial Biotransformation of this compound

| Transformation Pathway | Key Enzymes | Initial Metabolites | Subsequent Products |

| Deacetylation | Amidase | 3,3'-dimethylbenzidine | Hydroxylated 3,3'-dimethylbenzidine, ring-cleavage products |

| Ring Hydroxylation | Dioxygenase | Hydroxylated this compound | Catechol-like intermediates, ring-cleavage products |

Anaerobic Degradation Mechanisms and Metabolite Identification

Under anaerobic conditions, such as those found in sediments, flooded soils, and certain biological treatment systems, the primary degradation pathway for this compound is anticipated to begin with N-deacetylation. This hydrolysis reaction removes the acetyl group to yield acetic acid and the parent amine, 3,3'-dimethylbenzidine. Microbial deacetylases capable of hydrolyzing acetylated amines have been identified, suggesting this is a plausible initial transformation in microbially active environments nih.govresearchgate.netresearchgate.netdntb.gov.ua.

Following deacetylation, the resulting 3,3'-dimethylbenzidine becomes the substrate for further anaerobic degradation. Studies on the anaerobic metabolism of azo dyes derived from 3,3'-dimethylbenzidine have demonstrated that various anaerobic bacteria, including those from intestinal microflora, can cleave the azo linkages to form 3,3'-dimethylbenzidine as a primary metabolite nih.govoup.comsemanticscholar.orgnactem.ac.uk. This indicates that the 3,3'-dimethylbenzidine structure can be a stable endpoint of some anaerobic processes.

The further anaerobic breakdown of the 3,3'-dimethylbenzidine molecule itself appears to be a slow process nih.gov. While specific anaerobic metabolites of 3,3'-dimethylbenzidine have not been extensively documented in environmental studies, the compound's estimated anaerobic biodegradation half-life in water ranges from 4 to 28 days, although this is based on scientific judgment rather than direct experimental data ymparisto.fi. The persistence may be attributed to the stability of the biphenyl structure under reducing conditions.

Identified Anaerobic Degradation Metabolites

| Precursor Compound | Initial Transformation | Primary Metabolite |

|---|---|---|

| This compound | N-deacetylation (postulated) | 3,3'-Dimethylbenzidine |

Enzymatic Systems Involved in Microbial Degradation

The microbial degradation of this compound involves a sequence of enzymatic actions.

Deacetylating Enzymes : The initial hydrolysis of the amide bond is catalyzed by deacetylases, also known as amidases or acylamidases. While extensively studied in mammals, microbial deacetylases that act on N-acetylated aromatic compounds have also been characterized nih.govdntb.gov.uatandfonline.comoup.com. These enzymes facilitate the removal of the acetyl group, a critical step for increasing the bioavailability and subsequent degradation of the aromatic amine nih.gov.

Azoreductases : In the context of parent azo dyes, anaerobic bacteria utilize azoreductase enzymes to reductively cleave the azo bond (-N=N-), leading to the formation of the corresponding aromatic amines, such as 3,3'-dimethylbenzidine nih.govepa.gov. This enzymatic action is a key step in the metabolism of many commercial dyes in anaerobic environments epa.gov.

Oxidoreductases : While anaerobic degradation of the biphenyl structure is slow, aerobic degradation mechanisms offer insight into the types of enzymes capable of attacking this stable structure. Fungi, such as Trametes versicolor, produce potent extracellular oxidoreductase enzymes, including laccase and manganese peroxidase, which have been shown to oxidize benzidine (B372746) researchgate.net. These enzymes generate highly reactive radicals that initiate the breakdown of the aromatic rings. It is plausible that under sequential anaerobic-aerobic conditions, similar oxidative enzymes could contribute to the ultimate mineralization of 3,3'-dimethylbenzidine formed anaerobically. Other general microbial enzymes, such as monooxygenases and dioxygenases, are key players in the degradation of aromatic compounds and could be involved in subsequent aerobic breakdown steps bohrium.comcore.ac.ukscilit.comnih.gov.

Key Enzymatic Systems in the Degradation of this compound and its Precursors

| Enzymatic Process | Enzyme Class | Function | Environmental Condition |

|---|---|---|---|

| Deacetylation | Deacetylase / Amidase | Removes acetyl group from the amine | Anaerobic/Aerobic |

| Azo Bond Cleavage | Azoreductase | Reduces azo bond to form aromatic amines | Anaerobic nih.govepa.gov |

Adsorption, Desorption, and Mobility in Environmental Media

The transport and bioavailability of this compound and its primary metabolite, 3,3'-dimethylbenzidine, are significantly influenced by their interaction with soil and sediment. These compounds are expected to bind to environmental matrices, which limits their mobility but can also increase their persistence.

Adsorption and Desorption: 3,3'-dimethylbenzidine is expected to adsorb to suspended solids and sediment in aquatic environments and bind to humic materials in soil nih.gov. Adsorption is primarily driven by interactions with soil organic matter and clay minerals nih.gov. The Freundlich adsorption model is commonly used to describe the partitioning of such organic compounds between the solid (soil/sediment) and liquid (water) phases.

The Freundlich equation is given by: Cs = KfCw1/n

Where:

Cs is the amount of compound adsorbed per unit mass of sorbent (mg/kg).

Cw is the equilibrium concentration of the compound in solution (mg/L).

Kf is the Freundlich adsorption coefficient ((mg/kg)/(mg/L)1/n).

1/n is the Freundlich exponent, indicating the non-linearity of the adsorption.

A higher Kf value indicates stronger adsorption and lower mobility. For the related compound benzidine dihydrochloride, a Kf value of 220 has been reported, suggesting strong adsorption to activated carbon accessengineeringlibrary.com. It is expected that 3,3'-dimethylbenzidine would exhibit similar strong adsorption behavior in soils rich in organic carbon. Desorption is often incomplete, a phenomenon known as hysteresis, meaning that the compound is not easily released back into the water phase, further reducing its mobility and bioavailability imist.ma.

Mobility: The mobility of 3,3'-dimethylbenzidine in soil is expected to be moderate at neutral pH nih.gov. However, mobility is highly dependent on soil properties. In soils with low organic matter and clay content, such as sandy soils, the potential for leaching towards groundwater is increased nih.govimist.ma. Conversely, in soils with high organic carbon content, mobility will be significantly restricted due to strong adsorption nih.govnih.gov. The mobility of the N-acetylated form may differ slightly due to changes in polarity and water solubility, but it is also expected to be largely controlled by its affinity for soil organic matter.

Factors Influencing Adsorption and Mobility

| Parameter | Influence on Adsorption | Influence on Mobility |

|---|---|---|

| Soil Organic Matter | Increases adsorption nih.gov | Decreases mobility nih.gov |

| Clay Content | Increases adsorption | Decreases mobility |

| Soil pH | Can affect the charge of the amine groups, potentially increasing adsorption under acidic conditions nih.gov | Variable; may decrease under acidic conditions |

Assessment of Environmental Persistence and Transport

Persistence: Limited data suggest that 3,3'-dimethylbenzidine may biodegrade slowly in the environment nih.gov. The estimated anaerobic half-life of 4 to 28 days in water suggests a moderate potential for persistence ymparisto.fi. However, its strong adsorption to soil and sediment is a critical factor. By binding to particles, the compound is sequestered from microbial attack and protected from other degradation processes, leading to much longer persistence in soil and sediment compartments compared to the aqueous phase.

Transport: Environmental transport is dictated by the compound's physical-chemical properties and its partitioning behavior.

Atmospheric Transport : If released to the air, 3,3'-dimethylbenzidine is expected to exist in both vapor and particulate phases. The vapor fraction is susceptible to rapid degradation by photochemically produced hydroxyl radicals, with a calculated half-life of approximately 3 hours nih.gov.

Aquatic Transport : In water, its low volatility and strong tendency to adsorb to particulate matter mean that its fate is closely tied to the transport of suspended solids and sediment nih.gov. It is not expected to persist in the dissolved phase for long periods.

Terrestrial Transport : In soil, transport is limited by strong adsorption. Leaching to groundwater is a potential concern only in soils with very low organic matter content nih.gov. The primary mode of transport would be via soil erosion and surface runoff of contaminated soil particles.

Analytical Methodologies for Detection and Quantification in Environmental and Material Samples

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of benzidine (B372746) derivatives due to its high resolution and sensitivity. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) coupled with Mass Spectrometry (MS), and Thin-Layer Chromatography (TLC) are widely used.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a prevalent technique for the analysis of aromatic amines like benzidine and its metabolites. cdc.gov Method development for 3,3'-Dimethyl-N-acetylbenzidine often involves reverse-phase chromatography with UV detection.

Key aspects of HPLC method development include:

Column Selection: A C18 column is frequently used for the separation of benzidine compounds, providing good resolution for these nonpolar analytes. nih.gov

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). epa.govgoogle.com The gradient elution, where the solvent composition is changed during the analysis, is often optimized to achieve better separation of the target analyte from matrix interferences.

Detector: A UV-Vis detector is commonly employed, with the detection wavelength set at the maximum absorbance of the compound, which for benzidine derivatives is often around 280 nm. nih.gov Photodiode array (PDA) detectors can also be used to obtain full UV spectra for peak identification. cdc.gov

Derivatization: Pre-column or post-column derivatization can be used to enhance the sensitivity and selectivity of the detection. For instance, derivatization with reagents like 4-chloro-7-nitrobenzofurazane (NBD-Cl) can be employed for fluorescence detection, significantly lowering the detection limits. nih.gov

HPLC Method Parameters Example

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Acetonitrile, B: Water with 0.1% Formic Acid |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 20 µL |

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile organic compounds. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility and thermal stability.

Common derivatization steps for GC-MS analysis of aromatic amines include:

Acylation: Using reagents like heptafluorobutyric acid anhydride (B1165640) (HFAA) to form stable, volatile derivatives that are amenable to GC analysis and can be sensitively detected by an electron capture detector (ECD) or a mass spectrometer. osha.gov

Silylation: Reaction with silylating agents to replace active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group.

The mass spectrometer provides high selectivity and allows for the confirmation of the analyte's identity based on its mass spectrum and fragmentation pattern. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes can be used to enhance sensitivity and reduce matrix interference. gcms.cz

GC-MS Operating Conditions

| Parameter | Condition |

|---|---|

| GC Column | Fused-silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 80°C, ramp to 280°C |

| Carrier Gas | Helium |

| MS Ionization | Electron Impact (EI) |

| MS Detector | Quadrupole or Ion Trap |

Thin-Layer Chromatography (TLC) for Screening and Purity Assessment

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the preliminary screening of samples and for assessing the purity of standards. cdc.govanalyticaltoxicology.com It involves spotting the sample on a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing it in a sealed chamber with a suitable mobile phase. colostate.edufujifilm.com

For this compound, a typical TLC system might involve:

Stationary Phase: Silica gel plates (e.g., Silica Gel 60 F254) are commonly used for the separation of moderately polar compounds. fujifilm.com

Mobile Phase: A mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate or acetone) is used. The ratio is optimized to achieve a good separation, typically aiming for an Rf value between 0.3 and 0.7.

Visualization: The separated spots can be visualized under UV light (if the compound is UV-active) or by spraying with a visualizing reagent that reacts with the compound to produce a colored spot. illinois.edu Examples of spray reagents for amines include ninhydrin (B49086) or Dragendorff's reagent. illinois.edu

Spectrophotometric and Colorimetric Detection Principles

Spectrophotometric methods are based on the principle that chemical compounds absorb or transmit light over a certain range of wavelengths. While less specific than chromatographic methods, they can be useful for rapid quantification, especially after a selective extraction or reaction.

For aromatic amines, colorimetric methods often involve a diazotization-coupling reaction. This two-step process includes:

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) to form a diazonium salt.

Coupling: The diazonium salt is then reacted with a coupling agent (e.g., a phenol (B47542) or another aromatic amine) to form a highly colored azo dye.

The intensity of the color produced is proportional to the concentration of the original amine and can be measured using a spectrophotometer at the wavelength of maximum absorbance of the resulting dye. These methods can be adapted for the determination of total aromatic amines in a sample.

Electrophoretic Separation and Analysis

Electrophoretic techniques separate molecules based on their differential migration in an electric field. While not as commonly cited for this specific compound in environmental matrices, capillary electrophoresis (CE) offers high separation efficiency, short analysis times, and requires only small sample volumes. For charged or ionizable compounds like protonated amines, CE can be a viable analytical tool. The separation is based on the charge-to-size ratio of the analytes. The use of additives in the running buffer, such as cyclodextrins, can improve the separation of structurally similar compounds.

Sample Preparation and Extraction Protocols for Non-Biological Matrices

Effective sample preparation is a critical step to isolate this compound from complex environmental and material matrices, remove interferences, and concentrate the analyte before analysis. researchgate.netepa.gov

Common extraction techniques include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. For extracting aromatic amines from aqueous samples, an organic solvent like toluene (B28343) or methylene (B1212753) chloride is used, often after adjusting the pH of the aqueous phase to ensure the amine is in its neutral form. osha.gov

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that uses a solid adsorbent packed in a cartridge to retain the analyte from a liquid sample. eurofins.com The analyte is then eluted with a small volume of an appropriate solvent. For aromatic amines, sorbents like C18, silica, or cation-exchange materials can be used.

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, accelerating the extraction of analytes from solid matrices like soil, sediment, or polymers.

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. nih.gov It is considered a "green" technique due to the reduced use of organic solvents.

Typical SPE Protocol for Water Samples

| Step | Description |

|---|---|

| Conditioning | The SPE cartridge (e.g., C18) is conditioned with methanol followed by water. |

| Loading | The water sample is passed through the cartridge, and the analyte is adsorbed. |

| Washing | The cartridge is washed with a weak solvent to remove interferences. |

| Elution | The analyte is eluted with a strong organic solvent (e.g., acetonitrile or methanol). |

| Analysis | The eluate is concentrated and analyzed by HPLC or GC-MS. |

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used and effective technique for the preconcentration and purification of analytes from complex matrices like water, soil, and industrial effluents. researchgate.net The principle of SPE involves partitioning the analyte between a solid sorbent and the liquid sample. For aromatic amines like this compound, reversed-phase sorbents are commonly employed.

A typical SPE procedure for extracting this compound would involve the following steps:

Sorbent Selection : Polymeric sorbents, such as those based on polystyrene-divinylbenzene (e.g., PLRP-S), are often chosen for their high surface area and strong retention of aromatic compounds. researchgate.netresearchgate.net

Column Conditioning : The SPE cartridge is conditioned with a solvent like methanol, followed by water, to activate the sorbent and ensure reproducible interactions.

Sample Loading : The aqueous sample, with its pH adjusted to optimize the neutral form of the amine, is passed through the cartridge. The analyte adsorbs onto the solid phase.

Washing : The cartridge is washed with a weak solvent to remove co-adsorbed interfering compounds without eluting the target analyte.

Elution : A small volume of a strong organic solvent, such as methanol or acetonitrile, is used to desorb the this compound from the sorbent. eurofins.com

This eluate is then concentrated and analyzed, typically by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An online SPE methodology has been developed for similar compounds like benzidine and 3,3'-dichlorobenzidine (B165656), which automates the extraction and analysis, offering a rapid and reliable determination in natural waters. researchgate.netnih.gov This approach achieves high recoveries (>90%) and low detection limits, demonstrating the efficiency of SPE for this class of compounds. researchgate.netsigmaaldrich.com

Table 1: Typical Parameters for SPE of Aromatic Amines

| Parameter | Description | Example |

| Sorbent Type | Stationary phase used to retain the analyte. | Polymeric (e.g., Polystyrene-divinylbenzene, PLRP-S) researchgate.netresearchgate.net |

| Sample Volume | The volume of the environmental sample processed. | 100 - 200 mL |

| Elution Solvent | Solvent used to recover the analyte from the sorbent. | Methanol, Acetonitrile, Dichloromethane (B109758) eurofins.com |

| Detection Method | The analytical instrument coupled with the SPE. | HPLC, GC-MS researchgate.net |

| Recovery Rate | The percentage of the analyte recovered from the sample. | >90% researchgate.netsigmaaldrich.com |

| Detection Limit | The lowest concentration of analyte that can be reliably detected. | ng/L to µg/L range researchgate.netnih.gov |

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a traditional and fundamental sample preparation technique based on the differential solubility of a compound in two immiscible liquids. To extract this compound from an aqueous sample, an organic solvent in which the analyte is highly soluble, but which is immiscible with water (e.g., dichloromethane or toluene), is used. nih.gov

The process involves:

Adjusting the pH of the aqueous sample to ensure the analyte is in its neutral, non-ionized form, which enhances its solubility in the organic solvent.

Mixing the sample with the extraction solvent in a separatory funnel.

After vigorous shaking and allowing the phases to separate, the organic layer containing the analyte is collected.

The process may be repeated to improve extraction efficiency.

The collected organic extracts are then combined, dried (e.g., with anhydrous sodium sulfate), and concentrated before analysis.

While effective, LLE can be time-consuming, require large volumes of organic solvents, and be prone to emulsion formation. nih.gov However, it remains a valuable technique, particularly for samples with high levels of contamination. For instance, a method for determining benzidine and 3,3'-dichlorobenzidine involves basifying the sample with sodium hydroxide (B78521) and extracting with toluene before derivatization and analysis. osha.gov

Table 2: Comparison of SPE and LLE for Aromatic Amine Extraction

| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

| Principle | Partitioning between a solid sorbent and liquid sample. | Partitioning between two immiscible liquid phases. |

| Solvent Consumption | Low | High |

| Automation Potential | High (Online SPE systems available) researchgate.net | Low |

| Extraction Efficiency | High, with high enrichment factors. | Can be high, but may require multiple extractions. |

| Selectivity | High (can be tuned by sorbent choice). | Lower, co-extraction of interferences is common. |

| Common Issues | Sorbent clogging. | Emulsion formation. nih.gov |

Advanced Microextraction Techniques (e.g., SPME)

In line with the principles of green analytical chemistry, advanced microextraction techniques that minimize or eliminate solvent use have gained prominence. mdpi.com Solid-Phase Microextraction (SPME) is a leading solvent-free technique that integrates sampling, extraction, and concentration into a single step. researchgate.netnih.gov